molecular formula C12H11ClN2O2S B086893 3-amino-4-chloro-N-phenylbenzenesulfonamide CAS No. 94160-04-0

3-amino-4-chloro-N-phenylbenzenesulfonamide

Cat. No. B086893
CAS RN: 94160-04-0
M. Wt: 282.75 g/mol
InChI Key: ZXDUBUVCNBHUHO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves multiple steps, including sulphonation, chlorination, and amination processes. For example, derivatives of benzenesulfonamide are synthesized through interactions with chlorosulfonic acid, followed by structural characterization via X-ray single crystal diffraction, highlighting the methodological approach for synthesizing sterically hindered sulfonamide compounds (Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structure of sulfonamide compounds has been thoroughly investigated. Single-crystal X-ray diffraction and ab initio quantum-chemical calculations provide insights into the structural organization and electronic properties of these molecules, contributing to a deeper understanding of their stereo-chemical characteristics (Rublova et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, demonstrating their reactivity and functional group compatibility. For instance, the synthesis and characterization of sulfonamides involve reactions such as photochlorination and Hoffman amination, revealing their versatile reactivity profile (Jiang Du-xiao, 2005).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility and crystal structure, are crucial for their application in different domains. Studies on solubility and solution thermodynamics in various solvents provide valuable data for understanding the solvation behavior and molecular interactions of these compounds (Asadi et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of sulfonamide compounds, are determined through comprehensive studies involving synthetic methods and mechanistic investigations. For example, copper-catalyzed aminohalogenation represents a novel approach to synthesizing sulfonamide derivatives, showcasing their potential in synthetic chemistry (Li et al., 2000).

Scientific Research Applications

Antitumor Activities

Sulfonamide-focused libraries, including compounds like N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, have been evaluated in cell-based antitumor screens. These compounds were found to be potent cell cycle inhibitors and have progressed to clinical trials due to their preliminary clinical activities in inhibiting tumor growth. The gene expression changes induced by these compounds have provided insights into drug-sensitive cellular pathways, highlighting the essential pharmacophore structure for antitumor activity (Owa et al., 2002).

Antimicrobial Studies

The synthesis and characterization of sulfanilamide derivatives have shown that these compounds possess distinct packing and hydrogen bonding models, which were examined through single crystal X-ray diffraction. However, the antibacterial and antifungal screening of these derivatives indicated no significant antibacterial activity or antifungal effects, suggesting a complex relationship between structure and antimicrobial efficacy (Lahtinen et al., 2014).

Inhibition of Carbonic Anhydrase

Biphenylsulfonamides have been tested as inhibitors of the zinc enzyme carbonic anhydrase, showing modest inhibition against isozymes CA I and XII but more efficient inhibition against the cytosolic CA II and transmembrane, tumor-associated CA IX. These compounds also exhibited cytotoxic activity against human colon, lung, and breast cancer cell lines, demonstrating the potential therapeutic applications of sulfonamide derivatives in cancer treatment (Morsy et al., 2009).

Safety And Hazards

The safety data for 3-amino-4-chloro-N-phenylbenzenesulfonamide indicates that it may cause skin irritation (H317) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

3-amino-4-chloro-N-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S/c13-11-7-6-10(8-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDUBUVCNBHUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40240887
Record name 3-Amino-4-chloro-N-phenylbenzenesulphonamide
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Molecular Weight

282.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-chloro-N-phenylbenzenesulfonamide

CAS RN

94160-04-0
Record name 3-Amino-4-chloro-N-phenylbenzenesulfonamide
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Record name 3-Amino-4-chloro-N-phenylbenzenesulfonamide
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Record name 3-Amino-4-chloro-N-phenylbenzenesulphonamide
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Record name 3-amino-4-chloro-N-phenylbenzenesulphonamide
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Record name 3-AMINO-4-CHLORO-N-PHENYLBENZENESULFONAMIDE
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